3-Carboxyumbelliferyl-b-D-glucuronide
Overview
Description
3-Carboxyumbelliferyl-b-D-glucuronide is a chromogenic substrate . It is water-soluble and is similar to MUGlcU . It is used for measuring cloned β-glucuronidase activity in plant lysate, homogenate, leaf disk, or whole plant assays .
Molecular Structure Analysis
The molecular formula of 3-Carboxyumbelliferyl-b-D-glucuronide is C16H14O11 . It has an average mass of 382.276 Da and a monoisotopic mass of 382.053619 Da . It has 5 defined stereocentres .Physical And Chemical Properties Analysis
3-Carboxyumbelliferyl-b-D-glucuronide has a density of 1.8±0.1 g/cm3, a boiling point of 758.7±60.0 °C at 760 mmHg, and a flash point of 281.0±26.4 °C . It has 11 H bond acceptors, 5 H bond donors, and 4 freely rotating bonds . Its polar surface area is 180 Å2 .Scientific Research Applications
Application in E. coli Detection
- Optical Sensor Development: Carboxyumbelliferyl-β-d-glucuronide (CUGlcU) has been utilized in the development of an in situ optical sensor for detecting E. coli. Its high fluorescence at natural water pHs and temperatures makes it ideal for this application. The sensor successfully detected low concentrations of E. coli, demonstrating the potential of CUGlcU in environmental monitoring (Geary, Nijak, Larson, & Talley, 2011).
Metabolic Pathway Studies
- Differentiation of Drug Metabolites: Research on differentiating isomeric acyl, N-, and O-glucuronide derivatives of drugs, including those involving 3-Carboxyumbelliferyl-b-D-glucuronide, has been conducted. This differentiation is crucial for understanding drug metabolism and potential toxicity (Niyonsaba et al., 2019).
Investigation of Acyl Glucuronide Metabolites
- Study of Drug Metabolism: The metabolism of drugs and their transformation into acyl glucuronide metabolites has been extensively studied. These metabolites, including those derived from 3-Carboxyumbelliferyl-b-D-glucuronide, play a crucial role in drug bioactivation and potential toxicities (Ritter, 2000).
Pharmacological Implications
- Activation of AMPK by Glucuronide Metabolites: Studies have shown that acyl glucuronide metabolites of certain compounds, potentially including derivatives of 3-Carboxyumbelliferyl-b-D-glucuronide, can activate the adenosine monophosphate-activated protein kinase (AMPK), a key enzyme in cellular energy homeostasis (Ryder et al., 2018).
properties
IUPAC Name |
7-[(2S,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-2-oxochromene-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O11/c17-9-10(18)12(14(22)23)27-16(11(9)19)25-6-2-1-5-3-7(13(20)21)15(24)26-8(5)4-6/h1-4,9-12,16-19H,(H,20,21)(H,22,23)/t9-,10-,11+,12-,16+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYKJWPNWCJGLBP-DKQGBHPVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC3C(C(C(C(O3)C(=O)O)O)O)O)OC(=O)C(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)OC(=O)C(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00628682 | |
Record name | 3-Carboxy-2-oxo-2H-1-benzopyran-7-yl beta-D-glucopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00628682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Carboxyumbelliferyl-b-D-glucuronide | |
CAS RN |
216672-17-2 | |
Record name | 3-Carboxy-2-oxo-2H-1-benzopyran-7-yl beta-D-glucopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00628682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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